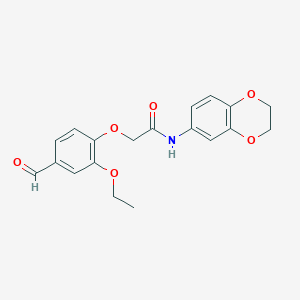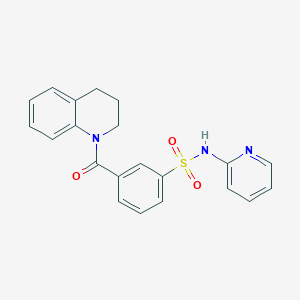![molecular formula C14H22ClNO2 B4402682 {2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4402682.png)
{2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochloride
Vue d'ensemble
Description
{2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochloride, commonly known as PEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEM is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its antidepressant and anxiolytic properties.
Mécanisme D'action
PEM works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. By increasing the availability of serotonin in the brain, PEM enhances serotonin signaling and promotes a positive mood.
Biochemical and Physiological Effects
PEM has been shown to increase the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. Additionally, PEM has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
PEM has several advantages for lab experiments, including its high selectivity for serotonin reuptake inhibition and its well-established pharmacokinetics. However, PEM can be difficult to synthesize and is relatively expensive compared to other {2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochlorides.
Orientations Futures
There are several future directions for research on PEM. One area of interest is exploring its potential therapeutic applications in other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further research is needed to understand the long-term effects of PEM on brain function and to identify potential biomarkers of treatment response. Finally, the development of new synthetic methods for PEM could make it more accessible for research and clinical use.
Applications De Recherche Scientifique
PEM has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders. Several preclinical and clinical studies have demonstrated the efficacy of PEM in reducing depressive symptoms and improving mood. Additionally, PEM has been shown to have anxiolytic effects, reducing symptoms of anxiety in animal models.
Propriétés
IUPAC Name |
[2-(2-piperidin-1-ylethoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;/h2-3,6-7,16H,1,4-5,8-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGQUGDTHHGVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4402599.png)

![N-1-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4402611.png)

![2-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4402629.png)


![1-(4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402657.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}pentanamide](/img/structure/B4402660.png)
![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402692.png)
![4-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4402696.png)
![4-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4402699.png)
amine hydrochloride](/img/structure/B4402713.png)